
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of three distinct aromatic rings: a 2,4-dinitrophenyl group, a 4-fluorophenyl group, and a phenyl group
準備方法
The synthesis of 1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,4-dinitrophenylhydrazine with 4-fluorobenzaldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.
Aromatic Substitution:
The reaction conditions for these steps typically involve refluxing the reactants in an appropriate solvent, such as ethanol or toluene, and maintaining the reaction temperature between 80-120°C.
化学反応の分析
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and fluoro-substituted pyrazole derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of amino-substituted pyrazoles.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional substituents on the aromatic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, acetonitrile), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions include various substituted pyrazole derivatives with modified functional groups.
科学的研究の応用
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the design of novel organic materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites of target proteins, modulating their activity. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazole: Lacks the 4-fluorophenyl group, resulting in different electronic and steric properties.
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole:
1-(2,4-Dinitrophenyl)-5-phenyl-1H-pyrazole: Lacks the 4-fluorophenyl group, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its combination of three distinct aromatic groups, which confer specific electronic, steric, and reactivity properties that differentiate it from other pyrazole derivatives.
特性
CAS番号 |
669714-88-9 |
|---|---|
分子式 |
C21H13FN4O4 |
分子量 |
404.3 g/mol |
IUPAC名 |
1-(2,4-dinitrophenyl)-5-(4-fluorophenyl)-3-phenylpyrazole |
InChI |
InChI=1S/C21H13FN4O4/c22-16-8-6-15(7-9-16)20-13-18(14-4-2-1-3-5-14)23-24(20)19-11-10-17(25(27)28)12-21(19)26(29)30/h1-13H |
InChIキー |
AGLIEIWWQPDVTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


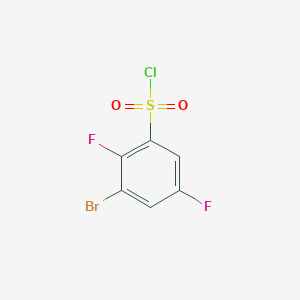
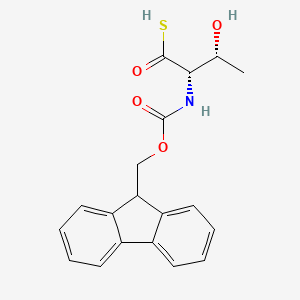
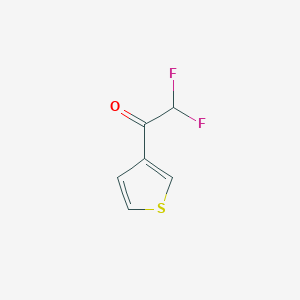
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)

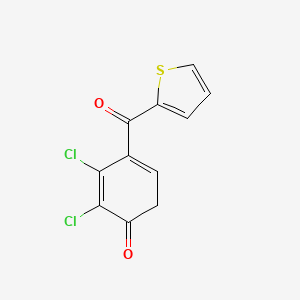



![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
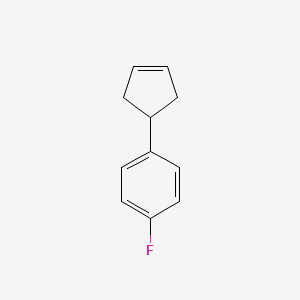
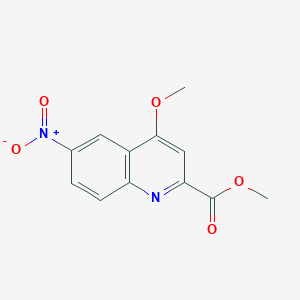
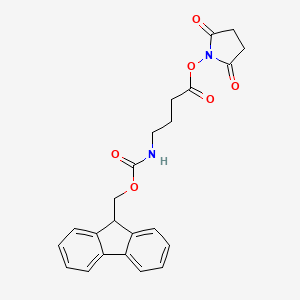
![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
